(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
Description
Properties
IUPAC Name |
methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-15(20)18-14-13(10-5-3-2-4-6-10)17-12-8-7-11(16)9-19(12)14/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVLAJUEREYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331431 | |
| Record name | methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335418-66-1 | |
| Record name | methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the carbamic acid methyl ester group is attached using carbamoylation reactions, often employing reagents such as methyl chloroformate or methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. For instance, compounds within this class have shown efficacy against various cancer cell lines, including HepG2 and MDA-MB-231. The cytotoxic effects are often evaluated using IC50 values to determine the concentration required to inhibit cell growth by 50%. In one study, a related compound demonstrated an IC50 of 1.4 µM against MDA-MB-231 cells, suggesting strong potential as a cancer therapeutic agent .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. Research has indicated that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents. The mechanisms behind their activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Cancer Treatment
In a notable case study, researchers synthesized several derivatives of imidazo[1,2-a]pyridine to evaluate their anticancer activity. One derivative exhibited selective toxicity towards cancerous cells while sparing normal cells. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a targeted cancer therapy.
Antimicrobial Research
Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results showed promising inhibition constants ranging from 1.98 to 2.16 µM, indicating effective binding interactions with bacterial targets. This highlights the potential for developing new antibiotics based on imidazo[1,2-a]pyridine scaffolds.
Mechanism of Action
The mechanism of action of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Insights
Carbamate Advantage : The carbamic acid methyl ester group in the target compound provides a balance between stability and reactivity, outperforming esters (e.g., ethyl carboxylates) in metabolic resistance and amides (e.g., acetamide) in synthetic versatility .
Substituent Effects : Chlorine at position 6 contributes to steric and electronic modulation, while fluorine (as in ) offers distinct pharmacokinetic profiles due to its electronegativity.
Biological Activity
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 287.72 g/mol
- CAS Number : 727976-26-3
The compound exhibits various biological activities primarily attributed to its imidazo[1,2-a]pyridine scaffold, which is known for its role in inhibiting key enzymes involved in cell signaling pathways. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a critical role in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The inhibition was linked to the induction of apoptosis and cell cycle arrest at specific concentrations .
Anthelmintic Activity
A related class of compounds has shown promise as anthelmintics. For example:
- Methyl imidazo[1,2-a]pyridine derivatives were effective against helminths in livestock at dosages as low as 2.5 mg/kg . This suggests that this compound may also possess similar anthelmintic properties.
Case Studies
-
Antitumor Effects :
- In vitro studies revealed that the compound induced morphological changes in cancer cells and increased caspase activity, indicating apoptosis .
- The half-maximal inhibitory concentration (IC50) values for related compounds were reported to range from 20 µM to 45 µM against various cancer cell lines .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with substituted aldehydes under acidic conditions. For example, refluxing 2-aminopyridine with chlorinated aryl aldehydes in methanol with glacial acetic acid as a catalyst can yield the imidazo[1,2-a]pyridine core . Key variables include solvent choice (e.g., DMF for improved solubility), temperature (80–100°C), and stoichiometric ratios of reactants. Yield optimization often requires monitoring via TLC and purification via silica gel chromatography .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry of the imidazo[1,2-a]pyridine core and substituent positions (e.g., distinguishing Cl at C6 vs. other positions) .
- HPLC-MS : Used to detect impurities or byproducts from incomplete cyclization or esterification steps .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous imidazo[1,2-a]pyridine carbaldehydes .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) due to the known activity of imidazo[1,2-a]pyridines . For anticancer potential, use cell viability assays (MTT/WST-1) on cancer cell lines, noting that chloro and phenyl substituents may enhance cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and carbamate groups in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace Cl with F, Br, or methyl groups to assess halogen dependency . Modify the carbamate (e.g., ethyl vs. methyl esters) to study steric/electronic effects .
- Biological Assays : Compare analogs in dose-response models (e.g., IC50 values in kinase inhibition assays). For example, ethyl esters in related compounds show reduced solubility but higher target affinity .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding energy in target proteins .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid hydrolysis of the carbamate group in vivo, which may reduce efficacy .
- Formulation Adjustments : Use prodrug strategies (e.g., tert-butyl esters) to enhance bioavailability, as seen in structurally similar pyrrolidine-carbamates .
- Target Validation : Confirm mechanism via knock-out models or siRNA silencing to rule off-target effects .
Q. How can synthetic challenges, such as low regioselectivity during cyclization, be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
